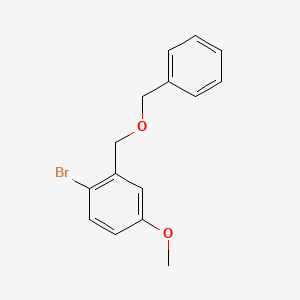

2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene

説明

特性

分子式 |

C15H15BrO2 |

|---|---|

分子量 |

307.18 g/mol |

IUPAC名 |

1-bromo-4-methoxy-2-(phenylmethoxymethyl)benzene |

InChI |

InChI=1S/C15H15BrO2/c1-17-14-7-8-15(16)13(9-14)11-18-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |

InChIキー |

KHQXFQNHWFCEHU-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C=C1)Br)COCC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Reaction Protocol

Starting Materials :

-

2-Bromo-4-methoxybenzyl alcohol (CAS: 150192-39-5)

-

Benzyl chloride (CAS: 100-39-0)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

Procedure :

-

Deprotonation : Under inert atmosphere, 2-bromo-4-methoxybenzyl alcohol (1.0 equiv) is dissolved in anhydrous THF and cooled to 0°C. Sodium hydride (1.2 equiv) is added gradually to generate the alkoxide intermediate.

-

Alkylation : Benzyl chloride (1.1 equiv) is introduced dropwise, and the reaction mixture is warmed to 20°C with stirring for 12–16 hours.

-

Work-Up : The reaction is quenched with ice-cold water, extracted with dichloromethane, and purified via column chromatography (silica gel, hexane/ethyl acetate).

Mechanistic Analysis

The reaction proceeds via a two-step mechanism:

-

Alkoxide Formation : NaH deprotonates the hydroxymethyl group, forming a resonance-stabilized alkoxide.

-

Nucleophilic Substitution : The alkoxide attacks the electrophilic benzyl chloride, displacing chloride and forming the benzyloxymethyl ether.

Critical Parameters :

-

Temperature Control : Maintaining 0°C during deprotonation minimizes side reactions (e.g., elimination).

-

Solvent Choice : THF’s moderate polarity stabilizes the alkoxide while ensuring solubility of organic reactants.

Alternative Synthetic Pathways

Direct Functionalization via Electrophilic Aromatic Substitution

While less common, bromination of pre-functionalized intermediates offers a potential route. For example, 4-methoxy-2-((benzyloxy)methyl)benzene can undergo electrophilic bromination using Br₂ in the presence of a Lewis acid (e.g., FeBr₃). However, this method faces challenges:

-

Regioselectivity : The methoxy group directs bromination to the ortho and para positions, complicating isolation of the desired meta-brominated product.

-

Competing Side Reactions : Over-bromination or debenzylation may occur under harsh conditions.

Reductive Etherification

A hypothetical pathway involves reductive coupling of 2-bromo-4-methoxybenzaldehyde with benzyl alcohol using a reducing agent (e.g., NaBH₄). However, this method remains speculative, as no experimental data corroborate its feasibility for this substrate.

Comparative Analysis of Synthetic Methods

Scalability and Industrial Considerations

The Williamson ether synthesis is scalable, with THF and benzyl chloride being cost-effective reagents. Key industrial adaptations include:

-

Continuous Flow Reactors : Enhance heat dissipation and reduce reaction time.

-

In Situ Quenching : Automated neutralization systems improve safety during large-scale production.

Purity and Characterization

Post-synthesis, the compound is characterized via:

化学反応の分析

Types of Reactions

2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives

Reduction: Dehalogenated benzene derivatives

Substitution: Various substituted benzene derivatives

科学的研究の応用

Medicinal Chemistry

The compound has shown promise in drug discovery due to its potential as a precursor for synthesizing pharmaceutical agents with various therapeutic properties:

- Anti-inflammatory Effects : Research indicates that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Antimicrobial Activity : Studies have suggested that the compound could be effective against certain microbial strains, supporting its potential use in developing new antibiotics.

Biological Research

In biological studies, 2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene is utilized to investigate interactions with biological systems:

- Enzyme Interaction Studies : The compound can be used to study how brominated and methoxylated benzene derivatives interact with enzymes and receptors, providing insights into their biochemical pathways.

- Cancer Research : Its structural features allow it to potentially inhibit specific enzymes involved in cancer cell proliferation. Some derivatives have been explored as analogues of colchicine, known for cytotoxic effects against cancer cell lines .

Industrial Applications

In the industrial sector, 2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene is employed in the production of specialty chemicals and agrochemicals. Its unique chemical properties facilitate the development of new materials and processes in chemical manufacturing.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing analogues of 2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene demonstrated its utility in creating compounds with enhanced biological activity. The synthesized derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth .

Case Study 2: Mechanistic Studies

Research conducted on the mode of action of this compound revealed that it may modulate signaling pathways related to cell growth and apoptosis. The study utilized enzyme inhibition assays to confirm its potential as a therapeutic agent .

Data Tables

| Application Area | Specific Use Cases | Potential Outcomes |

|---|---|---|

| Medicinal Chemistry | Precursor for anti-inflammatory agents | Development of new anti-inflammatory drugs |

| Biological Research | Studying enzyme interactions | Insights into enzyme function and disease mechanisms |

| Industrial Applications | Production of specialty chemicals | Development of innovative chemical processes |

作用機序

The mechanism of action of 2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The benzyloxy and methoxy groups can influence the electron density of the benzene ring, affecting its reactivity.

類似化合物との比較

Structural Features :

- A benzene ring substituted with:

- A bromine atom at position 1.

- A methoxy group (-OCH₃) at position 4.

- A benzyloxymethyl group (-CH₂-O-Bn) at position 2.

Synthesis: Synthesized via multi-step reactions starting from 4-methoxyphenol, involving acetylation, bromination (using N-bromosuccinimide), hydrolysis, and benzyl protection (with benzyl bromide) .

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Reactivity and Functional Group Influence

- Bromine Position :

- In the target compound, bromine at position 1 (ortho to methoxy) may direct electrophilic substitution differently compared to bromine at position 4 (as in 2-(Benzyloxy)-4-bromo-1-methoxybenzene) .

- Bromomethyl groups (e.g., in 2-Bromo-1-(bromomethyl)-4-methoxybenzene) increase electrophilicity, enabling alkylation or nucleophilic substitution reactions .

Steric and Electronic Effects

- Benzyloxymethyl vs. The dihedral angle (72.58°) in 4-Benzyloxy-2-bromo-1-methoxybenzene reduces conjugation between aromatic rings, altering electronic properties .

Solubility and Physical Properties

- Alkoxy Chain Flexibility :

- 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene has enhanced solubility in polar solvents due to its methoxypropoxy chain, making it advantageous in solution-phase reactions .

生物活性

2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene is an organic compound characterized by a complex aromatic structure that includes a bromine atom, a methoxy group, and a benzyloxy methyl substituent. Its molecular formula is C15H15BrO2, with a molecular weight of approximately 307.18 g/mol. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The compound features a unique arrangement of functional groups, which contributes to its reactivity and potential therapeutic applications. It can undergo various chemical reactions, including cross-coupling reactions such as the Suzuki-Miyaura coupling , which is significant for synthesizing biaryl compounds with potential biological activity.

Biological Activity

Research into the biological activity of 2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene is still emerging, but several studies suggest its potential in various applications:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the bromine atom may enhance its interaction with biological targets, potentially leading to apoptosis in malignant cells.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, structural analogs have shown promise as inhibitors of β-secretase (BACE1), which is relevant in Alzheimer's disease research .

- Antimicrobial Properties : Some derivatives of similar compounds have exhibited antimicrobial activity against various pathogens, suggesting that 2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene could also possess such properties.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to 2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene:

- Cytotoxicity Studies : A study examined the cytotoxic effects of halogenated benzene derivatives on human cancer cell lines. The results indicated that modifications in the aromatic system significantly affected cell viability, with brominated compounds showing enhanced activity .

- Enzyme Inhibition Assays : Research focused on the inhibition of BACE1 by structurally related compounds demonstrated that specific substitutions on the aromatic rings could modulate inhibitory potency. For example, one study reported IC50 values for similar compounds in the low micromolar range, indicating substantial enzyme inhibition potential .

- Antimicrobial Testing : A comparative analysis of various benzyloxy-substituted benzene derivatives revealed that certain structural features contributed to increased antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Comparison of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-((Benzyloxy)methyl)-1-bromo-4-methoxybenzene | C15H15BrO2 | Potential anticancer activity |

| 4-Benzyloxy-2-bromo-1-methoxybenzene | C15H15BrO2 | Moderate enzyme inhibition |

| 1-Benzyloxy-2-bromo-4-methoxybenzene | C15H15BrO2 | Antimicrobial properties |

| 4-Bromoanisole | C7H7BrO | Used in organic syntheses |

Q & A

Q. Basic

- X-ray crystallography : Provides unambiguous confirmation of the substitution pattern and bond angles. For example, a single-crystal X-ray study resolved the structure of the closely related 4-benzyloxy-2-bromo-1-methoxybenzene (R-factor = 0.055) .

- NMR spectroscopy :

- Mass spectrometry : Molecular ion peaks (e.g., [M]⁺ at m/z 263.134) confirm the molecular formula .

What strategies are employed to mitigate competing side reactions (e.g., demethylation or debenzylation) during functionalization of the bromine atom?

Q. Advanced

- Protecting groups : Use acid-labile groups (e.g., tert-butyldimethylsilyl) for methoxy protection during bromination to prevent demethylation .

- Low-temperature conditions : Reactions at –20°C minimize thermal degradation of the benzyloxymethyl group .

- Catalytic optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres reduces debenzylation risks .

How does the electronic environment of the benzene ring influence regioselectivity in nucleophilic aromatic substitution reactions?

Advanced

The electron-withdrawing bromine atom at position 1 directs nucleophiles to the para position (position 4), while the methoxy group at position 4 donates electrons via resonance, further activating adjacent positions. Computational studies (e.g., DFT) predict charge distribution, showing higher electron density at position 3, favoring electrophilic attack there in certain conditions . Experimental validation via Hammett plots or kinetic isotope effects is recommended .

What are the recommended protocols for handling and storing this compound to ensure stability and prevent degradation?

Q. Basic

- Storage : In airtight, amber glass containers under nitrogen at –20°C to prevent oxidation or hydrolysis of the benzyloxymethyl group .

- Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light, which may cleave the methoxy group .

- Safety : Wear nitrile gloves and FFP3 respirators due to potential bromine vapor release during synthesis .

What computational methods (e.g., DFT) are used to predict the reactivity and electronic properties of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, LUMO localization near the bromine atom supports SNAr reactivity .

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes), revealing potential binding affinities for drug discovery .

- Validation : Compare computational IR/Raman spectra with experimental data (e.g., NIST Chemistry WebBook) .

What role does this compound serve as a building block in the synthesis of complex molecules?

Q. Advanced

- Pharmaceutical intermediates : Used to synthesize piperazine derivatives for CNS drug candidates via Buchwald-Hartwig amination .

- Material science : Acts as a monomer in polymer synthesis (e.g., polyethers) due to its stable ether linkages .

- Cross-coupling substrates : Suzuki-Miyaura reactions with boronic acids yield biaryl structures for functional materials .

How can contradictions in reported reaction yields be resolved when scaling up synthesis?

Q. Advanced

- Kinetic profiling : Use microreactors to identify rate-limiting steps (e.g., bromine diffusion limitations in bulk reactions) .

- DoE (Design of Experiments) : Optimize parameters (e.g., solvent volume, catalyst loading) statistically to address batch variability .

- In situ monitoring : Raman spectroscopy tracks intermediate formation, ensuring reaction completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。